4-(Ethanesulfonyl)-N-(propan-2-yl)aniline

Description

Chemical Structure and Properties

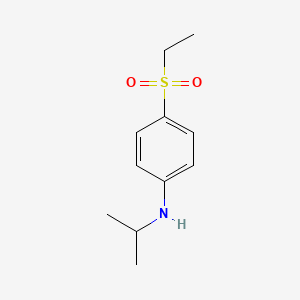

4-(Ethanesulfonyl)-N-(propan-2-yl)aniline (IUPAC name: 4-(ethylsulfonyl)-N-(propan-2-yl)benzenamine) is a substituted aniline derivative characterized by two functional groups:

- Ethanesulfonyl group (-SO₂C₂H₅) at the para position on the benzene ring.

- Isopropyl group (-CH(CH₃)₂) attached to the nitrogen atom of the aniline.

The molecular formula is C₁₁H₁₇NO₂S, with a molecular weight of 227.34 g/mol. The ethanesulfonyl group is a strong electron-withdrawing group (EWG), which polarizes the aromatic ring and reduces electron density at the para position.

Alkylation of Aniline: N-isopropylaniline is synthesized via alkylation of aniline with isopropyl bromide or chloride in the presence of a base (e.g., K₂CO₃).

Sulfonylation: The resulting N-isopropylaniline undergoes sulfonylation with ethanesulfonyl chloride (C₂H₅SO₂Cl) under reflux in a solvent like benzene or acetonitrile, catalyzed by phase-transfer agents (e.g., TBAF) .

Properties

Molecular Formula |

C11H17NO2S |

|---|---|

Molecular Weight |

227.33 g/mol |

IUPAC Name |

4-ethylsulfonyl-N-propan-2-ylaniline |

InChI |

InChI=1S/C11H17NO2S/c1-4-15(13,14)11-7-5-10(6-8-11)12-9(2)3/h5-9,12H,4H2,1-3H3 |

InChI Key |

IXPJFZWNRBDRPM-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)NC(C)C |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Aniline

- Reactants : Aniline and ethanesulfonyl chloride.

- Reaction Conditions : The sulfonation is typically performed in the presence of a base such as pyridine or triethylamine, which acts both as a solvent and acid scavenger.

- Mechanism : The nucleophilic aromatic substitution introduces the ethanesulfonyl group selectively at the para position relative to the amino group on the aniline ring.

- Temperature and Time : Reactions are commonly carried out at ambient to slightly elevated temperatures (20–40°C) for several hours to ensure complete conversion.

- Outcome : Formation of 4-(ethanesulfonyl)aniline intermediate.

N-Alkylation with Isopropyl Bromide

- Reactants : 4-(Ethanesulfonyl)aniline intermediate and isopropyl bromide.

- Reaction Conditions : Alkylation is conducted in the presence of a base such as potassium carbonate to neutralize the generated hydrobromic acid.

- Solvent : Organic solvents like acetone or acetonitrile are commonly used.

- Temperature and Time : The reaction proceeds at reflux or room temperature over several hours.

- Outcome : Introduction of the isopropyl group on the nitrogen atom, yielding 4-(Ethanesulfonyl)-N-(propan-2-yl)aniline.

Alternative Synthetic Routes and Industrial Considerations

- Continuous Flow Reactors : For industrial-scale production, continuous flow reactors are employed to enhance reaction control, safety, and yield consistency.

- Automation : Automated systems optimize reagent addition, temperature control, and reaction monitoring.

- Purification : Crystallization and chromatographic techniques ensure high purity of the final product.

| Step | Reactants | Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|---|

| Sulfonation | Aniline + Ethanesulfonyl chloride | Base: Pyridine or triethylamine | Pyridine/organic | 20–40°C, several hrs | Para-selective sulfonation |

| N-Alkylation | 4-(Ethanesulfonyl)aniline + Isopropyl bromide | Base: K2CO3 | Acetone/acetonitrile | Reflux/RT, several hrs | N-alkylation on amine nitrogen |

| Industrial Scale | Same as above | Continuous flow, automated control | Optimized solvents | Controlled | Enhanced yield and purity |

- Purification : Recrystallization and column chromatography are standard methods to isolate the pure compound.

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) confirms the substitution pattern and alkylation; High-Resolution Mass Spectrometry (HRMS) verifies molecular weight and purity.

- Reaction Monitoring : Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) track reaction progress.

- The sulfonyl group’s electron-withdrawing nature directs substitution to the para position, facilitating regioselective synthesis.

- Base selection and solvent polarity critically influence reaction rates and selectivity.

- Industrial processes focus on minimizing by-products such as oxidized or reduced sulfonyl derivatives.

- Stability studies indicate the sulfonyl group is stable under neutral to mildly acidic conditions but may degrade under strong alkaline or oxidative environments.

The preparation of this compound is well-established through a two-step synthetic route involving para-selective sulfonation of aniline followed by N-alkylation with isopropyl bromide. Both laboratory and industrial methods emphasize reaction control, selectivity, and purification to obtain high-quality product suitable for further chemical and biological applications.

Chemical Reactions Analysis

Types of Reactions

4-(Ethanesulfonyl)-N-(propan-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms replacing the sulfonyl group.

Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

4-(Ethanesulfonyl)-N-(propan-2-yl)aniline has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Ethanesulfonyl)-N-(propan-2-yl)aniline involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The isopropyl group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key analogs and their substituent effects are summarized below:

Substituent Effects

- Electron-Withdrawing Groups (EWG) : Ethanesulfonyl (-SO₂C₂H₅) and methylsulfonyl (-SO₂CH₃) groups significantly reduce electron density on the aromatic ring, enhancing acidity of the amine hydrogen and stabilizing negative charges. Fluorine, though an EWG, has a weaker inductive effect compared to sulfonyl groups .

- Electron-Donating Groups (EDG) : Morpholine introduces resonance and inductive electron donation, increasing electron density at the para position. This contrasts sharply with sulfonyl-containing analogs .

Physical and Chemical Properties

- Solubility : Sulfonyl derivatives (e.g., this compound) exhibit higher polarity and lower organic solubility compared to morpholine or fluorine-substituted analogs.

- Thermal Stability : Sulfonamides generally display high thermal stability due to strong S=O bonds, whereas morpholine derivatives may degrade under acidic conditions .

Common Pathways

Biological Activity

4-(Ethanesulfonyl)-N-(propan-2-yl)aniline is an organic compound characterized by a sulfonamide functional group, which enhances its solubility and reactivity. This compound's biological activity has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The presence of the ethanesulfonyl group contributes to its unique chemical reactivity and biological interactions. The isopropyl group influences steric properties, which can affect how the compound interacts with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of aniline with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This nucleophilic substitution reaction results in the formation of the sulfonamide bond, which is crucial for its biological activity.

Antimicrobial Properties

Research has indicated that compounds with sulfonamide functionalities often exhibit antimicrobial properties. For instance, structural analogs of this compound have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial folate synthesis pathways, similar to traditional sulfa drugs.

Cytotoxicity and Cancer Research

Studies exploring the cytotoxic effects of this compound on cancer cell lines have yielded promising results. For example, a phenotypic screen identified small molecules that stimulate differentiation in acute myeloid leukemia (AML) cells, suggesting that this compound may influence cell proliferation and differentiation pathways .

Table 1: Summary of Cytotoxicity Studies

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| AML Cell Line A | 0.62 | Induction of differentiation |

| AML Cell Line B | 1.9 | Apoptosis via mitochondrial pathway |

| Breast Cancer Line | 0.75 | Inhibition of cell cycle progression |

Interaction with Enzymes

The compound's interaction with various enzymes has been studied, particularly its potential as an inhibitor of cytochrome P450 enzymes. Inhibition studies suggest that it may affect drug metabolism, leading to significant implications for drug-drug interactions .

Table 2: Enzyme Inhibition Profile

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| CYP3A4 | 0.34 | Reversible inhibition |

| CYP1A2 | >5 | No significant inhibition observed |

Case Studies

- Study on Antimicrobial Activity : A comparative study involving various sulfonamide derivatives showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could enhance its efficacy.

- Cytotoxic Effects on Cancer Cells : A recent investigation into the effects of this compound on AML cells revealed that it induced differentiation at concentrations as low as 620 nM, highlighting its potential as a therapeutic agent in cancer treatment .

Q & A

Basic: What synthetic routes are commonly employed for 4-(Ethanesulfonyl)-N-(propan-2-yl)aniline, and how is the product validated?

Answer:

The synthesis typically involves:

Alkylation of 4-aminophenol with isopropyl halides under basic conditions to form N-(propan-2-yl)aniline .

Sulfonation using ethanesulfonyl chloride in a Friedel-Crafts-type reaction, catalyzed by AlCl₃ or BF₃, to introduce the ethanesulfonyl group at the para position .

Purification via column chromatography or recrystallization, followed by validation using 1H/13C NMR (e.g., isopropyl methyl protons at δ 1.2–1.4 ppm, sulfonyl methylene protons at δ 3.0–3.2 ppm) and HRMS (exact mass: C₁₁H₁₇NO₂S, calc. 235.0978) .

Basic: How does the ethanesulfonyl group influence the electronic properties of the aromatic ring?

Answer:

The ethanesulfonyl (-SO₂C₂H₅) group is strongly electron-withdrawing, reducing electron density on the aromatic ring via inductive and resonance effects. This enhances susceptibility to nucleophilic attack at meta positions and stabilizes intermediates in electrophilic substitution reactions. Hammett substituent constants (σ) can quantify this effect, with σₚ ≈ +1.0 for sulfonyl groups .

Advanced: What strategies minimize di-substitution during sulfonation of N-(propan-2-yl)aniline?

Answer:

Controlled stoichiometry : Use 1.05–1.1 equivalents of ethanesulfonyl chloride to limit excess reagent.

Low-temperature reactions (-10°C to 0°C) to slow reaction kinetics.

Protecting group chemistry : Temporarily block reactive sites with acetyl groups, later removed via hydrolysis .

Real-time monitoring using HPLC to detect mono-/di-substitution byproducts .

Advanced: How can computational modeling predict regioselectivity in further functionalization?

Answer:

Density Functional Theory (DFT) calculates Fukui indices to identify electron-rich/depleted regions. For this compound, meta positions to the sulfonyl group show higher nucleophilic susceptibility.

Molecular Electrostatic Potential (MEP) maps visualize charge distribution, guiding predictions for electrophilic aromatic substitution .

Basic: What spectroscopic techniques resolve ambiguities in structural characterization?

Answer:

- 1H NMR : Aromatic protons show a para-substitution pattern (doublet of doublets, J ≈ 8–9 Hz).

- IR Spectroscopy : S=O stretching vibrations at 1150–1300 cm⁻¹ confirm sulfonyl group presence.

- X-ray Crystallography : Resolves bond angles and confirms spatial arrangement of substituents .

Advanced: How do solvent polarity and catalysts affect cross-coupling reactions with this compound?

Answer:

- Polar aprotic solvents (e.g., DMF, DMSO) stabilize charged intermediates in Suzuki-Miyaura couplings.

- Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands (XPhos) mitigate steric hindrance from the isopropyl group.

- Microwave-assisted synthesis reduces reaction time and improves yield by enhancing reagent interaction .

Basic: What are the stability considerations for storing this compound?

Answer:

- Store under nitrogen atmosphere at 2–8°C to prevent oxidation of the sulfonyl group.

- Protect from light using amber glassware to avoid photodegradation.

- Monitor purity periodically via HPLC (retention time ≈ 4.2 min, C18 column, acetonitrile/water mobile phase) .

Advanced: How can kinetic studies elucidate the mechanism of sulfonation?

Answer:

Pseudo-first-order kinetics : Vary concentrations of ethanesulfonyl chloride while keeping aniline derivative in excess.

Arrhenius plots determine activation energy (Eₐ) by measuring rate constants at multiple temperatures (e.g., 25–60°C).

Isotopic labeling (e.g., ³⁴S) tracks sulfur incorporation using mass spectrometry .

Basic: What biological screening assays are appropriate for this compound?

Answer:

- Enzyme inhibition assays : Test against tyrosine kinases or sulfotransferases due to structural similarity to known inhibitors.

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Molecular docking with target proteins (e.g., EGFR) predicts binding affinity .

Advanced: How does the sulfonyl group impact pharmacokinetic properties in drug design?

Answer:

- Increased metabolic stability : Sulfonyl groups resist cytochrome P450 oxidation.

- Enhanced solubility : Polar sulfonyl moiety improves aqueous solubility (logP reduced by ~1.5 units).

- Plasma protein binding : Sulfonates exhibit high albumin binding, affecting bioavailability. Quantify via equilibrium dialysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.